molecular formula C10H13N3 B3039522 5-(1-Aminoethyl)-1-methyl-1H-indazole CAS No. 1159511-35-9

5-(1-Aminoethyl)-1-methyl-1H-indazole

Cat. No.: B3039522
CAS No.: 1159511-35-9
M. Wt: 175.23
InChI Key: ORRCLQXYFMBRMV-UHFFFAOYSA-N
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Description

5-(1-Aminoethyl)-1-methyl-1H-indazole is a heterocyclic compound that features an indazole core structure. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of an aminoethyl group at the 5-position and a methyl group at the 1-position of the indazole ring contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminoethyl)-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-1H-indazole-5-carboxaldehyde with ethylamine in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for achieving high purity and yield. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminoethyl)-1-methyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 3 and 7.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are employed.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Halogenated indazole derivatives.

Scientific Research Applications

5-(1-Aminoethyl)-1-methyl-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(1-Aminoethyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the indazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indazole: Lacks the aminoethyl group, resulting in different reactivity and biological activity.

    5-Amino-1-methyl-1H-indazole: Similar structure but without the ethyl group, leading to variations in chemical properties.

    5-(1-Hydroxyethyl)-1-methyl-1H-indazole:

Uniqueness

5-(1-Aminoethyl)-1-methyl-1H-indazole is unique due to the presence of both the aminoethyl and methyl groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

1-(1-methylindazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7(11)8-3-4-10-9(5-8)6-12-13(10)2/h3-7H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRCLQXYFMBRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N(N=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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